molecular formula C8H5BrClN3S B13700642 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole

Cat. No.: B13700642
M. Wt: 290.57 g/mol
InChI Key: RYTQGPTWRBWBHJ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a 3-bromo-4-chlorophenyl group at position 3. This structure combines electron-withdrawing halogen substituents (Br and Cl) with the aromatic and heterocyclic framework, making it a candidate for diverse applications in medicinal chemistry, materials science, and biochemical research.

Properties

Molecular Formula

C8H5BrClN3S

Molecular Weight

290.57 g/mol

IUPAC Name

5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5BrClN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

RYTQGPTWRBWBHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)Br)Cl

Origin of Product

United States

Preparation Methods

Acidic Bromination with Oxidant Assistance (Patent CN114195736B)

  • Starting Material: 2-amino-1,3,4-thiadiazole.
  • Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution (acid mass fraction 2–6%, preferably 3–5%) to form a homogeneous reaction solution.
  • Bromination: Add bromine dropwise under liquid at temperatures ≤10 °C, with a molar ratio of 2-amino-1,3,4-thiadiazole to bromine of 1:0.30–0.60 (preferably 1:0.45–0.55).
  • Oxidant Addition: Continue reaction in the presence of an oxidant (mass ratio of product to oxidant 1:20–50, preferably 1:25–45). Oxidants include hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid.
  • Reaction Temperature: Maintain between 15–30 °C, optimally 20–25 °C.
  • Alkali Analysis: After bromination, perform alkali treatment (e.g., with sodium hydroxide) to neutralize and isolate the 2-amino-5-bromo-1,3,4-thiadiazole.
  • Advantages: This method reduces bromine consumption and wastewater acidity, lowering production costs and environmental impact.
  • Purity and Yield: High purity (>97%) and good yield reported.

Table 1. Typical Reaction Parameters and Outcomes

Parameter Range/Value Notes
Acid solution concentration 2–6% (preferably 3–5%) Aqueous acid, e.g., hydrochloric acid
Molar ratio (thiadiazole:bromine) 1:0.30–0.60 (preferably 1:0.45–0.55) Controls bromination extent
Bromine addition temperature ≤10 °C Dropwise addition under liquid
Oxidant type Hypochlorite, chlorate, etc. Facilitates oxidation and reaction
Oxidant to product mass ratio 20–50 (preferably 25–45) Ensures complete reaction
Reaction temperature 15–30 °C (preferably 20–25 °C) Optimal for reaction progress
Purity of final product >97% High purity achieved

Preparation of this compound

While direct detailed procedures for this specific compound are less frequently reported, the synthesis generally involves:

  • Step 1: Preparation of 2-amino-5-bromo-1,3,4-thiadiazole intermediate as above.
  • Step 2: Coupling or substitution with 3-bromo-4-chlorophenyl derivatives, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the substituted phenyl group at the 5-position of the thiadiazole ring.

Substitution Reaction Considerations

  • The presence of bromine and chlorine substituents on the phenyl ring requires careful control of reaction conditions to avoid side reactions.
  • Solvents such as N,N-dimethylformamide or ethyl acetate may be used.
  • Bases like sodium carbonate or other mild bases are employed to facilitate coupling.
  • Reaction temperatures vary but are often maintained between 50–100 °C depending on the catalyst system.

Comparative Analysis of Preparation Methods

Aspect Acidic Bromination with Oxidant (CN114195736B) Traditional Bromination (Patent CN101613326A)
Bromine Usage Reduced (1:0.30–0.60 molar ratio) Higher bromine demand
Wastewater Acidity Lower due to controlled acid concentration High hydrobromic acid generation
Environmental Impact Reduced waste and cost-effective Higher wastewater treatment complexity
Reaction Temperature Moderate (15–30 °C) Variable, often higher
Purity of Product High (>97%) Variable, often lower
Oxidant Use Yes (hypochlorite, chlorate, etc.) No or minimal

Summary of Key Research Findings

  • The innovative method involving acid dissolution of 2-amino-1,3,4-thiadiazole followed by bromination with controlled bromine addition and oxidant presence significantly improves yield and purity while reducing environmental impact.
  • The molar ratios, temperature control, and oxidant selection are critical parameters for optimizing the bromination step.
  • The method facilitates subsequent synthesis of substituted thiadiazoles such as this compound by providing a high-quality brominated intermediate.
  • Alternative methods involving direct substitution on the thiadiazole ring with substituted phenyl groups require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution techniques, which depend on the availability of suitable aryl halides and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine and chlorine substituents can be reduced to form corresponding dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives of the thiadiazole compound.

    Reduction: Dehalogenated thiadiazole derivatives.

    Substitution: Amino or thiol-substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescence and Electronic Properties

  • 2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Substituent: Unsubstituted phenyl. Properties: Minimal fluorescence due to the absence of electron-donating/withdrawing groups. Serves as a baseline for fluorescence studies .
  • 2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF) Substituent: Sulfobenzoyl and hydroxyl groups. Properties: Enhanced fluorescence via extended conjugation and charge transfer. Used as a molecular probe .

Data Table: Key Structural Analogs and Properties

Compound Name Substituents Key Properties/Activities Reference
2-Amino-5-(4-nitrophenyl)-thiadiazole 4-NO₂ Antimicrobial, Antioxidant
2-Amino-5-(2-hydroxyphenyl)-thiadiazole (TS) 2-OH Dual fluorescence, Antimycotic
2-Amino-5-(3-nitrophenyl)-thiadiazole 3-NO₂ Corrosion inhibition
2-Amino-5-(4-bromophenyl)-thiadiazole 4-Br Biochemical probe
Target Compound 3-Br, 4-Cl Hypothetical enhanced bioactivity

Research Implications and Gaps

  • Anticancer Potential: Derivatives like VR24 and VR27 (2-amino-5-substituted thiadiazoles) show colon cancer cell line inhibition, suggesting the target compound’s halogen substituents could enhance cytotoxicity .
  • Fluorescence Applications : While TS exhibits dual fluorescence, the Br/Cl substituents in the target compound may shift emission wavelengths, enabling new probe designs .
  • Synthetic Challenges : Meta-substitution (3-Br) may complicate regioselective synthesis compared to para-substituted analogs .

Biological Activity

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its unique structure, featuring an amino group and halogen substituents (bromine and chlorine), contributes to its potential therapeutic applications.

The synthesis of this compound typically involves several steps, including the reaction of 2-amino-1,3,4-thiadiazole with halogenated phenyl compounds. This process can be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield.

Molecular Formula : C8_{8}H6_{6}BrClN4_{4}S
Molecular Weight : Approximately 276.56 g/mol

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. The compound has been studied for its ability to inhibit the growth of various bacteria and fungi. Specifically, studies have shown that this compound can act against pathogens responsible for infections, making it a candidate for new antibiotic development .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various cancer cell lines:

CompoundCancer Cell LineEffect
This compoundMCF-7 (breast cancer)Decreased viability
2-Amino-5-(bromophenyl)-1,3,4-thiadiazoleHeLa (cervical cancer)Induction of apoptosis
2-Amino-5-(chlorophenyl)-1,3,4-thiadiazoleA549 (lung carcinoma)Reduced proliferation

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms involving enzyme inhibition or disruption of cellular processes .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The presence of the amino group allows for potential hydrogen bonding with biological receptors or enzymes. The halogen substituents may enhance lipophilicity and facilitate membrane penetration .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Antileishmanial Activity : A study demonstrated that certain derivatives exhibited potent antileishmanial activity against Leishmania species with IC50_{50} values significantly lower than traditional treatments .
  • Anticancer Screening : In a comparative study involving multiple cancer cell lines (e.g., breast and lung cancers), derivatives similar to this compound showed decreased viability rates compared to untreated controls .

Future Prospects

The ongoing research into the biological activity of this compound suggests its potential as a scaffold for developing new therapeutic agents. Further investigations are warranted to elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Q & A

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodology : Slow evaporation from DMSO/water (2:1) at 25°C promotes crystal growth. Overcome polymorphism by seeding with pre-formed crystals. High-resolution X-ray detectors (e.g., CCD) improve data accuracy for disordered regions .

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